molecular formula C8H4ClNO2 B3056944 3-Oxo-3H-pyrrolizine-2-carbonyl chloride CAS No. 75413-08-0

3-Oxo-3H-pyrrolizine-2-carbonyl chloride

Cat. No.: B3056944
CAS No.: 75413-08-0
M. Wt: 181.57 g/mol
InChI Key: STBJKYDCCJTCLB-UHFFFAOYSA-N
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Description

3-Oxo-3H-pyrrolizine-2-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrrolizine ring system with a carbonyl chloride group at the 2-position and a keto group at the 3-position. This compound is of interest in various scientific and industrial applications due to its reactivity and potential utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3H-pyrrolizine-2-carbonyl chloride typically involves the cyclization of appropriate precursors, such as pyrrolidine derivatives, under controlled conditions. The reaction may require the use of strong acids or bases, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3H-pyrrolizine-2-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: The carbonyl chloride group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions tailored to the specific reagent used.

Major Products Formed:

Scientific Research Applications

3-Oxo-3H-pyrrolizine-2-carbonyl chloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials, leveraging its reactivity and versatility.

Mechanism of Action

The mechanism by which 3-Oxo-3H-pyrrolizine-2-carbonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Oxo-3H-pyrrolizine-2-carbonyl chloride can be compared to other similar compounds, such as:

  • Pyrrolizidine Alkaloids: These compounds also contain a pyrrolizine ring but differ in their functional groups and biological activities.

  • Pyrrolidine Derivatives: Similar in structure but lacking the carbonyl chloride group, these compounds have different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of biological processes

Properties

IUPAC Name

3-oxopyrrolizine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7(11)6-4-5-2-1-3-10(5)8(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBJKYDCCJTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=C(C2=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505234
Record name 3-Oxo-3H-pyrrolizine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75413-08-0
Record name 3-Oxo-3H-pyrrolizine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-3H-pyrrolizine-2-carbonyl chloride
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Reactant of Route 4
3-Oxo-3H-pyrrolizine-2-carbonyl chloride
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3-Oxo-3H-pyrrolizine-2-carbonyl chloride
Reactant of Route 6
3-Oxo-3H-pyrrolizine-2-carbonyl chloride

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